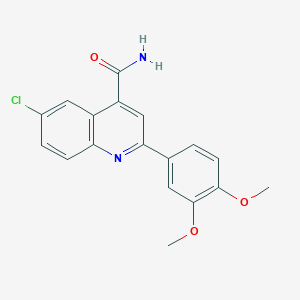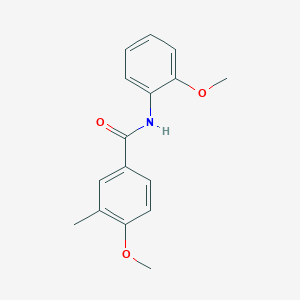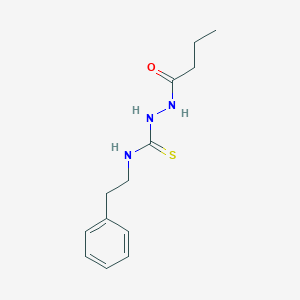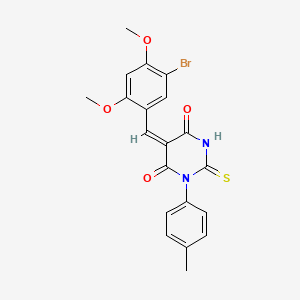![molecular formula C12H16N2O3 B4765296 N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4765296.png)
N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea
Overview
Description
N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea, also known as MVU, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea is not fully understood. However, it is believed that this compound targets specific proteins and enzymes in cells, leading to the inhibition of cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines, which are proteins involved in the inflammatory response. Additionally, this compound has been shown to protect neurons from oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has shown low toxicity in animal models, making it a safe compound to work with. However, the limitations of this compound include its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea. One potential area of research is the development of this compound derivatives with improved solubility and potency. Additionally, this compound could be tested in combination with other compounds to determine if it has synergistic effects. Furthermore, the potential use of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes, could be explored. Overall, the study of this compound has shown promising results and has the potential for further development in the field of scientific research.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea has been studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties and has been tested against several cancer cell lines. This compound has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. Additionally, this compound has been tested for its potential use in the treatment of neurodegenerative diseases and has shown neuroprotective effects in animal models.
properties
IUPAC Name |
1-(2-ethenoxyethyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-9-8-13-12(15)14-10-6-4-5-7-11(10)16-2/h3-7H,1,8-9H2,2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVUSJHNGPRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCOC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4765240.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4765248.png)
![N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4765256.png)
![2-ethyl-3-(4-fluorophenyl)-8-(2-furyl)-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4765266.png)
![3,5-bis(difluoromethyl)-1-{[1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4765268.png)
![1-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4765273.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4765285.png)
![N-(5-chloro-2-pyridinyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4765297.png)


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4765317.png)